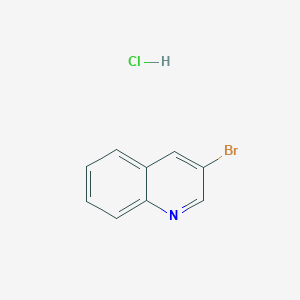

3-Bromoquinoline hydrochloride

CAS No.: 90224-68-3

Cat. No.: VC13580165

Molecular Formula: C9H7BrClN

Molecular Weight: 244.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90224-68-3 |

|---|---|

| Molecular Formula | C9H7BrClN |

| Molecular Weight | 244.51 g/mol |

| IUPAC Name | 3-bromoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C9H6BrN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H |

| Standard InChI Key | AKKZFCNOSXJBOM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Bromoquinoline hydrochloride consists of a quinoline backbone substituted with a bromine atom at the third position, paired with a hydrochloride counterion. Key structural features include:

-

Molecular Formula: C₉H₇BrClN

-

Parent Compound: 3-Bromoquinoline (CAS 5332-24-1), with a molecular weight of 208.06 g/mol .

Table 1: Comparative Properties of 3-Bromoquinoline and Its Hydrochloride

Spectroscopic Data

-

Infrared (IR) Spectrum: Characteristic peaks for C-Br (550–600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Purification

Direct Bromination of Quinoline

Quinoline undergoes electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) to yield 3-bromoquinoline. Subsequent treatment with hydrochloric acid forms the hydrochloride salt:

.

Table 2: Optimized Reaction Conditions

| Step | Conditions | Yield |

|---|---|---|

| Bromination | Br₂, FeBr₃, 0–25°C, 12h | 70–85% |

| Hydrochloride Formation | HCl (gaseous), diethyl ether, 0°C | 90–95% |

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes at temperatures >200°C, releasing HBr and HCl .

-

Photoreactivity: Susceptible to UV-induced debromination, necessitating dark storage .

Solubility Profile

Applications in Research and Industry

Pharmaceutical Intermediate

3-Bromoquinoline hydrochloride is a precursor to anticancer agents (e.g., kinase inhibitors) and anti-inflammatory drugs. Its bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling rapid diversification .

Materials Science

-

Fluorescent Probes: Functionalization with amine groups yields probes for cellular imaging .

-

Polymer Additives: Enhances thermal stability in polyesters and epoxy resins .

Agrochemical Development

Used in synthesizing herbicides and pesticides, leveraging its heterocyclic reactivity .

Recent Advances and Future Directions

Catalytic Cross-Coupling

Palladium-catalyzed reactions (e.g., with aryl boronic acids) enable efficient synthesis of polycyclic drug candidates .

Green Chemistry Initiatives

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding synthetic optimizations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume